molecular formula C7H5BrF3NO2 B2564978 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol CAS No. 1448896-43-2

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B2564978
CAS No.: 1448896-43-2
M. Wt: 272.021
InChI Key: VVADTYSQMRWSOY-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol is a compound that features a bromopyridine moiety and a trifluoroethane diol group. This compound is of interest due to its unique chemical structure, which combines the properties of brominated pyridines and trifluorinated alcohols. These structural features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoroethane diol group. One common method involves the reaction of 5-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by the introduction of the trifluoroethane diol group using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoroethane diol group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-carboxylic acid
  • 1-(5-Bromopyridin-3-yl)methanamine
  • 5-Bromopyridine-3-acetonitrile

Uniqueness

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of both a bromopyridine and a trifluoroethane diol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2/c8-5-1-4(2-12-3-5)6(13,14)7(9,10)11/h1-3,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVADTYSQMRWSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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